molecular formula C14H14N2O2S2 B3055252 UREA, 1-PHENYL-2-THIO-3-(p-TOLYLSULFONYL)- CAS No. 6361-95-1

UREA, 1-PHENYL-2-THIO-3-(p-TOLYLSULFONYL)-

Cat. No. B3055252
CAS RN: 6361-95-1
M. Wt: 306.4 g/mol
InChI Key: YRWXBKFHKPTRKR-UHFFFAOYSA-N
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Description

“UREA, 1-PHENYL-2-THIO-3-(p-TOLYLSULFONYL)-” is a chemical compound with the linear formula C14H14N2O2S2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C14H14N2O2S2 . The molecular weight is 306.408 .


Chemical Reactions Analysis

In the field of organocatalysis, ureas and thioureas are used to accelerate and alter organic transformations through hydrogen-bonding interactions between the substrate and the (thio)urea .

Scientific Research Applications

Autophagy Research

PTU has been discovered to have an effect on autophagy in zebrafish embryos . Autophagy is a mechanism of metabolism that involves the degradation of cells by lysosomes and the process of cell renewal and regeneration. It is a cellular reaction to various physiological and pathological conditions regulating important processes, including intracellular material turnover, cell death, proliferation, development, ageing and tumourigenesis .

Cancer Medication Research

The application of PTU in zebrafish embryos has been found to shed light on cancer medication research . This is because zebrafish have a high genetic similarity (over 70%) with human genes, with over 80% of human morbid genes related to at least one zebrafish orthologue . Therefore, zebrafish are widely used as a model organism for studying vertebrate development and for characterising diseases such as cancer, to help in identifying and testing new drugs .

Pigment Suppression

PTU is commonly used to suppress pigment formation in zebrafish embryos, maintaining optical transparency to facilitate microscopic imaging . This is particularly useful in biomedical research, where clear imaging is crucial for accurate results .

Organic Synthesis

Thioureas and their derivatives, including PTU, have applications in numerous fields such as organic synthesis . They are used as intermediates in several organic synthetic reactions .

Pharmaceutical Industry

Thiourea derivatives are used in the pharmaceutical industry . They have shown promising antibacterial and antioxidant potential and were very active (both in vitro and in vivo) against glucose-6-phosphatase and moderately active against other selected enzymes .

Textile Industry

Commercially, thioureas are frequently used in the textile industry . They are used in the production of various types of textiles due to their unique chemical properties .

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . Buyers are responsible for confirming product identity and/or purity .

Future Directions

The future directions of research on this compound could involve further exploration of its potential applications in organocatalysis, given the known ability of (thio)ureas to accelerate and alter organic transformations . Additionally, research could focus on developing more environmentally friendly and efficient synthesis methods .

properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S2/c1-11-7-9-13(10-8-11)20(17,18)16-14(19)15-12-5-3-2-4-6-12/h2-10H,1H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWXBKFHKPTRKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10212995
Record name Urea, 1-phenyl-2-thio-3-(p-tolylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10212995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

UREA, 1-PHENYL-2-THIO-3-(p-TOLYLSULFONYL)-

CAS RN

6361-95-1
Record name 4-Methyl-N-[(phenylamino)thioxomethyl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6361-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, 1-phenyl-2-thio-3-(p-tolylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006361951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-2-thio-3-(p-tolylsulfonyl)urea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104843
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Record name Urea, 1-phenyl-2-thio-3-(p-tolylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10212995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-PHENYL-3-(P-TOLYLSULFONYL)-2-THIOUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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